Cas no 865545-45-5 (N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide)

N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide is a specialized chemical compound. It exhibits unique structural properties and potential applications in the pharmaceutical and agrochemical industries. This compound boasts a distinct naphthothiazole backbone, contributing to its efficacy and versatility. Its synthesis offers a promising route for the development of novel drug candidates.
N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide structure
865545-45-5 structure
Product Name:N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide
CAS No:865545-45-5
MF:C21H15N3OS2
MW:389.49330163002
CID:850279
Update Time:2025-06-24

N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolecarboxamide, N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-
    • (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
    • N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide
    • Inchi: 1S/C21H15N3OS2/c1-2-24-16-12-11-13-7-3-4-8-14(13)18(16)27-21(24)23-19(25)20-22-15-9-5-6-10-17(15)26-20/h3-12H,2H2,1H3/b23-21-
    • InChI Key: ZJYLTOIHLNWXQI-LNVKXUELSA-N
    • SMILES: S1/C(=N\C(C2=NC3C=CC=CC=3S2)=O)/N(CC)C2C=CC3C=CC=CC=3C1=2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 612
  • Topological Polar Surface Area: 99.1

N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1381-1846-2μmol
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
865545-45-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1381-1846-5μmol
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
865545-45-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1381-1846-10μmol
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
865545-45-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1381-1846-20μmol
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
865545-45-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1381-1846-1mg
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
865545-45-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1381-1846-2mg
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
865545-45-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1381-1846-3mg
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
865545-45-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1381-1846-4mg
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
865545-45-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1381-1846-5mg
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
865545-45-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1381-1846-10mg
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
865545-45-5 90%+
10mg
$79.0 2023-05-17

N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide Related Literature

Additional information on N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide

Introduction to N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]1,3-thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide (CAS No. 865545-45-5)

N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]1,3-thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide, identified by its CAS number 865545-45-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule belongs to a class of heterocyclic compounds that exhibit a unique blend of structural complexity and biological activity. The presence of multiple heterocyclic rings, including naphthothiazole and benzothiazole moieties, makes this compound a promising candidate for further investigation in drug discovery and therapeutic applications.

The structural framework of N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]1,3-thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide is characterized by its rigid system of fused rings, which contributes to its stability and potential for interactions with biological targets. The compound's molecular structure includes a 2E-alkene moiety, which is often associated with enhanced reactivity and the ability to participate in various chemical transformations. This feature makes it an attractive scaffold for designing molecules with tailored biological properties.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in medicinal chemistry. The benzothiazole scaffold, in particular, has been extensively studied due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of additional heterocyclic rings, such as the naphthothiazole moiety in N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]1,3-thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide, further enhances its pharmacological profile by introducing additional sites for interaction with biological targets.

The synthesis of N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]1,3-thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the formation of the naphthothiazole core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the benzothiazole moiety and the 2E-alkene functional group. Each step must be meticulously controlled to ensure high yield and purity.

The compound's potential biological activity has been explored through various in vitro studies. Initial investigations have suggested that N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]1,3-thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide may exhibit inhibitory effects on certain enzymes and receptors implicated in diseases such as cancer and inflammation. These findings are particularly intriguing given the known bioactivity of related benzothiazole derivatives. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The development of new pharmaceutical agents relies heavily on the availability of high-quality synthetic methodologies. The synthesis of N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]1,3-thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide exemplifies the importance of innovative synthetic strategies in enabling the discovery and development of novel therapeutic entities. Advances in synthetic chemistry have made it possible to construct complex molecules with precision and efficiency.

In conclusion,N-(2E)-3-Ethyl - 23 H-Naph tho [ 21 D ] - 13 Thia zol - 22 Ylid ine - 13 Ben zo thia z ole - 22 Car box am ide strong > ( C A S No . 86 5545 -45 -5) is a structurally fascinating compound with significant potential in the realm of chemical biology and pharmaceutical research。 Its unique molecular architecture, characterized by multiple heterocyclic rings, positions it as a valuable scaffold for further exploration。 Ongoing studies aim to uncover its full biological profile, paving the way for new therapeutic interventions。 As our understanding of molecular interactions continues to evolve, compounds like N-(< strong > 22 E strong >) - < strong > 33 Eth yl - 22 H ,33 H - Na p tho [22 ,11 D ] -13 Thia z ol -22 Ylid ine -13 Ben zo thia z ole -22 Car box am ide strong > are poised to play a crucial role in shaping the future of drug discovery。 p >

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent